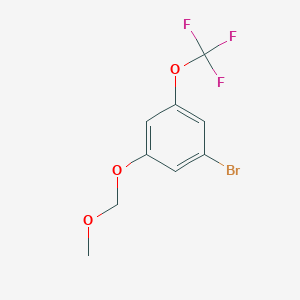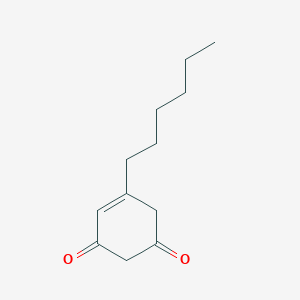
Trimethyl(1,3-thiazol-4-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(1,3-thiazol-4-yl)stannane is an organotin compound that features a thiazole ring bonded to a trimethylstannyl group. The molecular formula of this compound is C6H11NSSn, and it has a molecular weight of 247.924 g/mol . The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a versatile moiety in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(1,3-thiazol-4-yl)stannane typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 4-bromo-1,3-thiazole with trimethyltin chloride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(1,3-thiazol-4-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Trimethyl(1,3-thiazol-4-yl)stannane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Trimethyl(1,3-thiazol-4-yl)stannane involves its interaction with biological molecules. The thiazole ring can engage in various biochemical pathways, while the trimethylstannyl group can modulate the compound’s reactivity and binding affinity. The compound may target specific enzymes or receptors, leading to alterations in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Trimethyl(1,3-thiazol-2-yl)stannane: Another organotin compound with a similar structure but different positional isomerism.
2-Trimethylsilylstannylthiazole: A compound with a silyl group instead of a stannyl group.
Uniqueness: Trimethyl(1,3-thiazol-4-yl)stannane is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The position of the trimethylstannyl group plays a crucial role in determining the compound’s properties and applications .
Eigenschaften
Molekularformel |
C6H11NSSn |
|---|---|
Molekulargewicht |
247.94 g/mol |
IUPAC-Name |
trimethyl(1,3-thiazol-4-yl)stannane |
InChI |
InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h2-3H;3*1H3; |
InChI-Schlüssel |
VHJCCUHGYFGVCO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CSC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


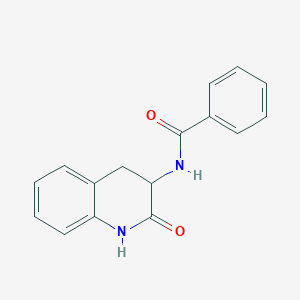
![4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid](/img/structure/B13996910.png)
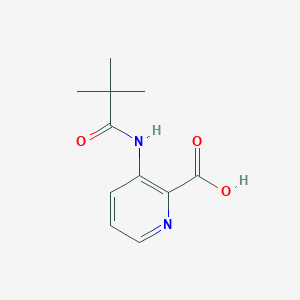

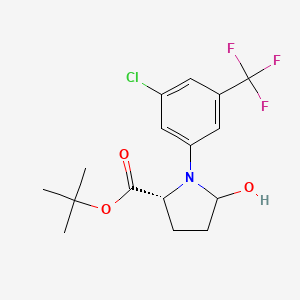
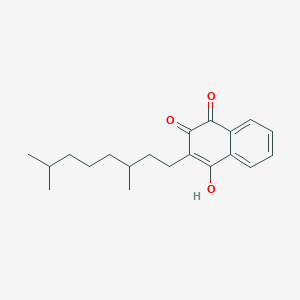

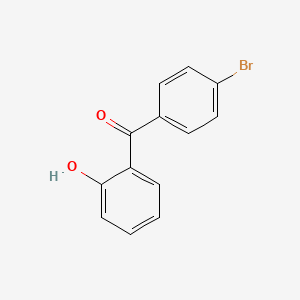
![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)

![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)

